molecular formula C12H12F3NO B11737682 4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one

4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B11737682
M. Wt: 243.22 g/mol
InChI Key: ILPOYMCOHLEMGO-UHFFFAOYSA-N
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Description

4-[Benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one (CAS: 1164486-94-5) is a fluorinated enaminone with the molecular formula C₁₂H₁₁F₃NO and a molecular weight of 243.23 g/mol. It belongs to the ATFBO family [(Z)-4-(dialkylamino)-1,1,1-trifluorobut-3-en-2-one derivatives], which are versatile intermediates in agrochemical and pharmaceutical synthesis . The compound features a trifluoromethyl group at the β-position of the enone system and a benzyl(methyl)amino substituent at the γ-position. This structure confers unique electronic and steric properties, enabling applications in cyclization reactions and heterocycle synthesis .

Properties

Molecular Formula

C12H12F3NO

Molecular Weight

243.22 g/mol

IUPAC Name

4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one

InChI

InChI=1S/C12H12F3NO/c1-16(8-7-11(17)12(13,14)15)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

ILPOYMCOHLEMGO-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C=CC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of benzylamine with a trifluoromethyl ketone under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the enone structure. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-[Benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[Benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Features

The reactivity and applications of ATFBO derivatives depend critically on the nature of the amino substituent. Key analogues include:

Compound Name Substituent (R) Molecular Weight (g/mol) Key Features References
4-[Benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one Benzyl(methyl)amino 243.23 Bulky aromatic group; enhanced lipophilicity; steric hindrance in reactions
4-(2-Bromophenylamino)-1,1,1-trifluorobut-3-en-2-one 2-Bromophenylamino 294.07 Bromine atom increases molecular weight; potential for halogen bonding
4-Amino-1,1,1-trifluorobut-3-en-2-one Amino (NH₂) ~143.08 Simplest analogue; high reactivity due to minimal steric bulk
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one Ethoxy (precursor) 168.11 Key precursor for synthesizing amino derivatives via nucleophilic substitution

Key Observations :

  • Electronic Effects: The trifluoromethyl group stabilizes the enone system via electron withdrawal, enhancing electrophilicity at the carbonyl carbon .
  • Steric Effects : Bulky substituents (e.g., benzyl) reduce reaction rates in nucleophilic additions but improve regioselectivity in cyclizations .
Cyclization Reactions
  • Target Compound : Reacts with dinucleophiles (e.g., hydrazines, hydroxylamine) to form trifluoromethyl-substituted pyrazoles and isoxazoles, valuable in drug discovery .
  • 4-Amino-TFBO: Serves as a precursor for pyrimidines when condensed with amidines (e.g., acetamidine), forming bioactive heterocycles .
  • 4-Ethoxy-TFBO : Undergoes nucleophilic substitution with amines or sulfoximides to generate diverse ATFBO derivatives .
Comparative Reactivity
  • Benzyl(methyl)amino Derivative: The bulky benzyl group slows reaction kinetics but favors the formation of six-membered rings in cyclocondensations due to steric steering .
  • Bromophenylamino Derivative: Bromine’s electronegativity directs electrophilic aromatic substitution, enabling regioselective functionalization .

Physicochemical Properties

Property 4-[Benzyl(methyl)amino]-TFBO 4-(2-Bromophenylamino)-TFBO 4-Amino-TFBO
Solubility Moderate in organic solvents Low (due to Br) High (polar)
Thermal Stability High (aromatic stabilization) Moderate Low
Electrophilicity Moderate (steric hindrance) High (Br enhances polarity) Very High

Notes:

  • The benzyl group enhances solubility in non-polar solvents, making the compound suitable for reactions in toluene or dichloromethane .
  • The bromine atom in 4-(2-bromophenylamino)-TFBO increases molecular weight and melting point, complicating purification .

Biological Activity

4-[Benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one (CAS Number: 1164486-94-5) is a fluorinated organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₂F₃NO
  • Molecular Weight : 243.225 g/mol
  • IUPAC Name : (3E)-4-[benzyl(methyl)amino]-1,1,1-trifluoro-3-buten-2-one
  • Physical State : Solid at room temperature

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating its potential as a pharmacological agent. The compound's trifluoromethyl group is known to enhance metabolic stability and bioactivity.

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism involves disruption of bacterial cell membranes.
  • Anticancer Potential : Research indicates that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity Demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Cancer Cell Line Study In vitro studies on human breast cancer cell lines showed a reduction in viability by up to 70% at concentrations of 50 µM after 48 hours of treatment.
Enzyme Inhibition Assay The compound inhibited acetylcholinesterase activity by 40% at a concentration of 25 µM, suggesting potential for neuroprotective applications.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and moderate plasma protein binding. Studies show that the compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes.

Safety and Toxicology

Toxicological assessments reveal that the compound exhibits low acute toxicity in animal models. However, further studies are required to fully understand its long-term effects and safety profile.

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